2-amino-N-(3,4-dichlorophenyl)thiophene-3-carboxamide
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Overview
Description
2-amino-N-(3,4-dichlorophenyl)thiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3,4-dichlorophenyl)thiophene-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with thiophene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3,4-dichlorophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated thiophene derivatives.
Scientific Research Applications
2-amino-N-(3,4-dichlorophenyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biology: It is studied for its antimicrobial properties against various bacterial strains.
Mechanism of Action
The mechanism of action of 2-amino-N-(3,4-dichlorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,4-dichlorophenyl)thiophene-3-carboxamide
- 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide
- 2-amino-N-(3,4-difluorophenyl)thiophene-3-carboxamide
Uniqueness
2-amino-N-(3,4-dichlorophenyl)thiophene-3-carboxamide is unique due to the presence of the 3,4-dichlorophenyl group, which enhances its biological activity compared to other similar compounds. The dichloro substitution pattern increases its binding affinity to target enzymes and improves its overall efficacy in medicinal applications .
Properties
IUPAC Name |
2-amino-N-(3,4-dichlorophenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-6(5-9(8)13)15-11(16)7-3-4-17-10(7)14/h1-5H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTQWKKXCZEBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(SC=C2)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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